molecular formula C15H10ClNO B11860509 5-Chloro-7-phenylquinolin-8-ol CAS No. 648896-36-0

5-Chloro-7-phenylquinolin-8-ol

Cat. No.: B11860509
CAS No.: 648896-36-0
M. Wt: 255.70 g/mol
InChI Key: QXYHJAOAXPRWRP-UHFFFAOYSA-N
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Description

5-Chloro-7-phenylquinolin-8-ol is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are nitrogen-containing bicyclic compounds widely found in nature and utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The compound’s structure consists of a quinoline ring substituted with a chlorine atom at the 5th position and a phenyl group at the 7th position.

Preparation Methods

The synthesis of 5-Chloro-7-phenylquinolin-8-ol can be achieved through various methods. One common approach involves the use of 4-chloroonitrophenol, 4-chloroortho-aminophenol, glycerol, and concentrated sulfuric acid . The reaction conditions typically involve maintaining specific molar ratios of the reactants and controlling the temperature to ensure the desired product is obtained. Industrial production methods may include green and sustainable processes such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .

Chemical Reactions Analysis

5-Chloro-7-phenylquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.

Scientific Research Applications

5-Chloro-7-phenylquinolin-8-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-7-phenylquinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s antimicrobial and anticancer activities are attributed to its ability to interfere with essential cellular processes in pathogens and cancer cells.

Comparison with Similar Compounds

5-Chloro-7-phenylquinolin-8-ol can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

648896-36-0

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

5-chloro-7-phenylquinolin-8-ol

InChI

InChI=1S/C15H10ClNO/c16-13-9-12(10-5-2-1-3-6-10)15(18)14-11(13)7-4-8-17-14/h1-9,18H

InChI Key

QXYHJAOAXPRWRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3C=CC=NC3=C2O)Cl

Origin of Product

United States

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